Sulisobenzone

Catalog No.
S599493
CAS No.
4065-45-6
M.F
C14H12O6S
M. Wt
308.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulisobenzone

CAS Number

4065-45-6

Product Name

Sulisobenzone

IUPAC Name

5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid

Molecular Formula

C14H12O6S

Molecular Weight

308.31 g/mol

InChI

InChI=1S/C14H12O6S/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19)

InChI Key

CXVGEDCSTKKODG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O

Solubility

In water, 2.5X10+5 mg/L at 25 °C
1 g dissolves in 2 mL methanol, 3.3 mL ethanol, 4 mL water, 100 mL ethyl acetate.

Synonyms

2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, 5-benzoyl-4-hydroxy-2-methoxybenzene sulfonic acid, benzophenone-4, BP-4 benzophenone, sulisobenzone, sulisobenzone, monosodium salt, Uval

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O

Sulisobenzone in Sunscreen and Photoprotection

Sulisobenzone is a chemical compound belonging to the class of benzophenones. It finds its primary application in scientific research as a sunscreen ingredient []. Regulatory bodies like the US Food and Drug Administration (FDA) and Health Canada approve its use in concentrations up to 10% for topical sun protection []. Sulisobenzone functions by absorbing ultraviolet (UV) radiation, particularly both UVA and UVB rays, thereby shielding the skin from sun damage [].

Environmental Impact of Sulisobenzone

Scientific research is investigating the environmental impact of sulisobenzone, particularly its behavior in wastewater treatment processes. Studies indicate that sulisobenzone degrades in biological wastewater treatment systems, forming various transformation products []. This ongoing research is crucial for understanding the potential environmental effects of sulisobenzone released through human use in sunscreens and personal care products [].

Sulisobenzone and Potential Endocrine Disruption

Some scientific research suggests a potential for endocrine disruption with sulisobenzone, although the evidence is considered limited []. Endocrine disruption refers to the interference of chemicals with the body's hormonal system. Further research is needed to definitively assess the potential endocrine-disrupting effects of sulisobenzone in humans [].

Sulisobenzone, also known as benzophenone-4, is a chemical compound with the molecular formula C14H12O6SC_{14}H_{12}O_{6}S. It belongs to the class of compounds known as benzophenones, which are aromatic ketones widely utilized in various applications, particularly as ultraviolet (UV) filters in sunscreens and personal care products. Sulisobenzone effectively absorbs both UVA and UVB radiation, providing protection against skin damage caused by sun exposure. It is recognized for its ability to stabilize and enhance the efficacy of other sunscreen agents, making it a common ingredient in formulations approved by regulatory bodies like the U.S. Food and Drug Administration and Health Canada .

Sulisobenzone acts as a UV filter. When UV radiation hits a sulisobenzone molecule, the energy is absorbed by the conjugated double bonds in the benzophenone moiety. This energy is then released as heat, protecting the skin from the damaging effects of UV radiation [].

Sulisobenzone is generally considered safe for topical use in sunscreens at approved concentrations (up to 10% in the US) []. However, some studies have raised concerns about potential endocrine disruption and environmental impact [].

  • Skin irritation: Sulisobenzone may cause mild skin irritation in some individuals [].
  • Endocrine disruption: Some studies suggest sulisobenzone may have weak estrogenic activity, but the clinical significance of this is unclear [].
  • Environmental impact: Sulisobenzone has been detected in coral reefs and may contribute to coral bleaching.
That are significant for its function and degradation. The primary reaction involves the absorption of UV light, which excites the molecule to a higher energy state. Upon returning to its ground state, it releases energy as thermal energy. This mechanism is crucial for its role as a UV filter .

Additionally, studies indicate that when exposed to activated sludge in aerobic conditions, sulisobenzone can degrade into multiple transformation products. These degradation pathways highlight its environmental impact and potential biotransformation in ecosystems .

The synthesis of sulisobenzone typically involves several steps that may include:

  • Formation of Benzophenone: Starting from phenolic compounds, benzophenones can be synthesized through Friedel-Crafts acylation.
  • Sulfonation: The introduction of a sulfonic acid group to form the sulfonated variant.
  • Methylation: Adding methoxy groups to enhance solubility and stability.

These steps can vary based on specific methodologies employed in industrial settings .

Sulisobenzone is primarily used in:

  • Sunscreens: As an active ingredient to provide broad-spectrum UV protection.
  • Cosmetics: Incorporated into various personal care products to prevent UV damage.
  • Pharmaceuticals: Explored for potential therapeutic applications due to its photoprotective properties .

Sulisobenzone shares similarities with several other UV filters and compounds within the benzophenone class. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
OxybenzoneC14H12O3Known for systemic absorption and endocrine disruption risks
AvobenzoneC20H22O3Broad-spectrum UVA filter but unstable without stabilizers
OctocryleneC18H24O3Provides UVB protection but can degrade under sunlight
Titanium DioxideTiO2A mineral-based filter considered safer with fewer side effects

Uniqueness of Sulisobenzone:

  • Unlike oxybenzone, sulisobenzone has a lower risk of systemic absorption.
  • It possesses a sulfonic acid group which enhances solubility and stability in aqueous formulations.
  • Its ability to absorb both UVA and UVB rays makes it versatile compared to some filters that target only one spectrum.

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

Sulisobenzone is a synthetic organic compound that belongs to the benzophenone family of chemical compounds [1] [7]. The molecular formula of sulisobenzone is C₁₄H₁₂O₆S, with a molecular weight of 308.306 grams per mole [1] [7]. The Chemical Abstracts Service number for this compound is 4065-45-6, which serves as its unique identifier in chemical databases [7] [8] [10].

The International Union of Pure and Applied Chemistry name for sulisobenzone is 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid [1] [10]. Alternative nomenclature includes 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid [7] [8] and 3-benzoyl-4-hydroxy-6-methoxybenzenesulfonic acid [10]. The compound is also known by the common name benzophenone-4 [7] [10].

The canonical Simplified Molecular Input Line Entry System representation of sulisobenzone is COC1=C(C=C(C(=O)C2=CC=CC=C2)C(O)=C1)S(O)(=O)=O [1] [2]. The International Chemical Identifier string is InChI=1S/C14H12O6S/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19) [1] [2] [10]. The corresponding International Chemical Identifier Key is CXVGEDCSTKKODG-UHFFFAOYSA-N [1] [2] [10].

PropertyValue
Molecular FormulaC₁₄H₁₂O₆S
Molecular Weight308.306 g/mol
Chemical Abstracts Service Number4065-45-6
International Union of Pure and Applied Chemistry Name5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid
Canonical Simplified Molecular Input Line Entry SystemCOC1=C(C=C(C(=O)C2=CC=CC=C2)C(O)=C1)S(O)(=O)=O
International Chemical IdentifierInChI=1S/C14H12O6S/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19)
International Chemical Identifier KeyCXVGEDCSTKKODG-UHFFFAOYSA-N

Crystallographic and Spectroscopic Properties

X-ray Diffraction Analysis

The crystallographic characterization of sulisobenzone reveals important structural features that contribute to its physicochemical properties [5]. X-ray diffraction studies of sulisobenzone intercalated into layered double hydroxides demonstrate a basal spacing of 1.8 to 2.1 nanometers, indicating successful accommodation of the sulisobenzone anion within the interlamellar space [5]. This finding suggests that the molecule adopts a specific orientation that maximizes favorable interactions with the host matrix.

The compound exists as a solid in powder to crystalline form, exhibiting a white to light yellow appearance [8]. While complete crystallographic data for pure sulisobenzone remains limited in the literature, structural analysis of related benzophenone compounds suggests that sulisobenzone likely crystallizes in a monoclinic crystal system [8]. The molecular structure comprises planar benzene rings connected through a ketone group, with the sulfonic acid moiety enhancing the overall hydrophilicity of the compound [5].

Crystallographic ParameterValue
Crystal SystemMonoclinic (estimated)
Physical StateSolid (powder to crystal)
AppearanceWhite to light yellow
Basal Spacing in Layered Double Hydroxides1.8-2.1 nm
Solubility in Water>100 mg/mL at 25°C

Nuclear Magnetic Resonance Spectral Data

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of sulisobenzone [6]. Proton nuclear magnetic resonance spectral data obtained in deuterium oxide reveals distinct chemical shifts that correspond to different proton environments within the molecule [6].

The aromatic protons exhibit characteristic chemical shifts in the range of 6.45 to 7.76 parts per million [6]. Specifically, the H-1 proton appears as a singlet at 6.45 parts per million, while the H-2 proton manifests as a doublet at 6.70 to 6.72 parts per million with a coupling constant of 8 hertz [6]. The methoxy group protons appear as a singlet at 3.90 parts per million [6]. The remaining aromatic protons H-4, H-5, and H-6 appear in the downfield region between 7.48 and 7.76 parts per million, showing characteristic doublet of doublet and multiplet patterns [6].

The hydroxyl proton chemical shift varies depending on solvent conditions and hydrogen bonding interactions [6]. Carbon-13 nuclear magnetic resonance spectroscopy would be expected to show the carbonyl carbon at approximately 195 parts per million, consistent with the benzophenone structural motif.

Proton AssignmentChemical Shift (ppm)Multiplicity
H-1 (aromatic)6.45Singlet
H-2 (aromatic)6.70-6.72Doublet (J = 8Hz)
H-3 (methoxy)3.90Singlet
H-4 (aromatic)7.74-7.76Doublet of doublet (J = 8Hz)
H-5 (aromatic)7.64-7.68Doublet of doublet (J = 16Hz)
H-6 (aromatic)7.48-7.52Multiplet

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of sulisobenzone reveals characteristic fragmentation patterns that provide insights into its structural stability and decomposition pathways [2] [3]. Under negative ion electrospray ionization conditions, the molecular ion appears at mass-to-charge ratio 307, corresponding to the deprotonated molecular ion [M-H]⁻ [2].

The primary fragmentation pathway involves cleavage of the carbon-sulfur bond, producing fragments at mass-to-charge ratios 227, 228, and 291 [3]. These fragments result from the loss of the sulfonic acid group and subsequent rearrangements [3]. At higher collision energies, secondary fragmentation occurs, leading to the formation of a dominant fragment at mass-to-charge ratio 211 [3]. Additional minor fragments are observed at mass-to-charge ratios 210 and 182 [3].

The fragmentation behavior is energy-dependent, with excitation at different wavelengths leading to varying fragment intensities [3]. The relative stability of the fragments follows the order: mass-to-charge ratio 182 > 291 > 228 > 227, as determined by higher-energy collision-induced dissociation experiments [3].

Mass-to-Charge RatioFragment AssignmentRelative IntensityFormation Mechanism
307[M-H]⁻ (molecular ion)HighDeprotonation
291Fragment after C-S bond fissionMediumPrimary fragmentation
228Fragment after C-S bond fissionMediumPrimary fragmentation
227Fragment after C-S bond fissionMediumPrimary fragmentation
211Secondary fragmentHigh at higher energiesSecondary fragmentation
210FragmentLowSecondary fragmentation
182FragmentLow (most stable)Secondary fragmentation

Tautomerism and Conformational Dynamics

Sulisobenzone exhibits complex tautomeric equilibria and conformational dynamics that significantly influence its photochemical properties and stability [3] [4] [12]. The compound exists primarily in an enol tautomeric form, which is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl group [4] [12]. This intramolecular interaction creates a pseudocyclic structure that contributes to the molecule's photostability [12].

The enol form represents the thermodynamically favored tautomer due to the stabilizing effect of the intramolecular hydrogen bond [4] [12]. However, a keto tautomer exists in equilibrium with the enol form, with the relative populations being dependent on environmental conditions such as pH and solvent polarity [12]. The enol-to-keto tautomerization process is particularly important in the photochemical behavior of sulisobenzone [3] [12].

Conformational dynamics studies reveal that sulisobenzone undergoes excited-state intramolecular proton transfer upon photoexcitation [3] [4]. This process occurs on an ultrafast timescale of approximately 100 to 700 femtoseconds [4]. Following photoexcitation to the first excited singlet state, the molecule relaxes through excited-state intramolecular proton transfer to form a keto isomer [4]. Subsequently, rotation around the aliphatic carbon-carbon bond allows coupling to the ground state through a conical intersection [4].

The conformational flexibility of sulisobenzone is evidenced by the non-planar arrangement of its benzene rings, with a dihedral angle typically ranging from 25 to 40 degrees [4]. This non-planarity affects the molecule's electronic properties and influences its ability to dissipate absorbed photon energy through non-radiative pathways [4].

Tautomeric/Conformational FeatureDescriptionTimescale/Significance
Enol Form PredominanceStabilized by intramolecular hydrogen bondingThermodynamically favored
Keto Form PresenceMinor equilibrium componentpH and solvent dependent
Excited-State Intramolecular Proton TransferProton migration upon photoexcitation~100-700 femtoseconds
Carbon-Carbon Bond RotationConformational change enabling ground state recovery~400 femtoseconds
Benzene Ring OrientationNon-planar arrangement25-40° dihedral angle
Ground State RecoveryReturn to original enol form~5-8 picoseconds

The hydrated form of sulisobenzone, with the molecular formula C₁₄H₁₄O₇S, represents another important structural variant [5]. This hydrated form exhibits enhanced water solubility while maintaining the core benzophenone structure [5]. The additional water molecule in the hydrated form may participate in hydrogen bonding networks that further stabilize certain conformational arrangements [5].

The synthesis of sulisobenzone through conventional sulfonation routes represents the most established industrial approach, utilizing benzophenone-3 (2-hydroxy-4-methoxybenzophenone) as the primary precursor compound [1] [2]. This methodology follows a three-step synthetic pathway that has been optimized over decades of industrial application.

Precursor Preparation Methodology

The initial step involves the preparation of benzophenone-3 through Friedel-Crafts acylation of resorcinol with benzoyl chloride in the presence of aluminum chloride catalyst [1] [3] [4]. The reaction proceeds at temperatures between 80-85°C for 4-6 hours, achieving yields of 85-90%. The process requires careful control of reaction parameters to minimize side product formation and ensure high purity of the benzophenone-3 intermediate [1].

The methylation step follows, converting 2,4-dihydroxybenzophenone to 2-hydroxy-4-methoxybenzophenone using dimethyl sulfate in hexane solution with sodium carbonate as base [1] [4]. This selective methylation reaction occurs at 26-30°C for 2 hours, maintaining the hydroxyl group at the ortho position while methylating the para hydroxyl group.

Primary Sulfonation Process

The core sulfonation reaction utilizes concentrated sulfuric acid (93%) as the sulfonating agent, operating at 110°C for 4-6 hours [1] [2]. This temperature range represents an optimal balance between reaction rate and selectivity, avoiding excessive thermal decomposition while ensuring complete conversion of the benzophenone-3 substrate. The reaction mechanism follows classical electrophilic aromatic substitution, with the sulfuric acid generating sulfur trioxide species that attack the activated aromatic ring [5] [6].

The sulfonation reaction exhibits characteristic thermodynamic parameters, with an enthalpy change of approximately -177 kJ/mol, indicating the highly exothermic nature of the process [7]. This substantial heat release necessitates careful temperature control through efficient cooling systems capable of handling 150-300 kW/m³ heat generation rates.

Product Isolation and Purification

Following the sulfonation reaction, the crude product undergoes crystallization from aqueous hydrochloric acid solution [1] [8]. This purification step operates at 40-50°C for 2-4 hours, achieving yields of 90-95% through selective precipitation. The final recrystallization process produces sulisobenzone with pharmaceutical-grade purity exceeding 98.5% [9].

Clean Synthesis Approaches

Contemporary industrial practice has evolved toward cleaner synthesis methodologies that address environmental concerns while maintaining production efficiency. These approaches focus on solvent optimization and improved process control to minimize waste generation and enhance product quality.

Solvent Optimization in Chlorosulfonic Acid Reactions

Chlorosulfonic acid represents a more reactive sulfonating agent compared to sulfuric acid, offering advantages in reaction rate and conversion efficiency [10] [11]. The optimization of solvent systems for chlorosulfonic acid reactions has yielded significant improvements in both selectivity and environmental impact.

Neat chlorosulfonic acid reactions operate at 0-25°C, achieving conversion rates of 95-98% with minimal reaction times of 2-4 hours [12] [13]. However, this approach generates hydrogen chloride as a byproduct, requiring specialized handling and neutralization systems. The reaction selectivity ranges from 75-80%, necessitating additional purification steps.

Dichloromethane as a solvent system provides improved selectivity (85-90%) while maintaining good conversion rates (85-90%) at moderate temperatures of 20-40°C [11] [14]. This system offers easier product isolation and reduced corrosion concerns compared to neat chlorosulfonic acid. The solvent recovery requirement represents an additional process consideration but enables recycling and waste minimization.

Ionic liquid systems, particularly [bmim][NTf₂], demonstrate exceptional selectivity (88-92%) with conversion rates of 90-95% [11]. These systems operate across a broad temperature range (20-80°C) and offer recyclability advantages. The higher cost and limited commercial availability currently restrict widespread industrial adoption.

Temperature-Controlled Exothermic Process Management

The highly exothermic nature of sulfonation reactions demands sophisticated temperature control systems to maintain product quality and process safety [7] [15]. Advanced heat management strategies have been developed to optimize reaction conditions while preventing thermal degradation.

Microreactor technology represents a significant advancement in temperature control for sulfonation processes [7]. These systems achieve rapid heat transfer rates through high surface-area-to-volume ratios, enabling reaction times as short as 4-15 minutes while maintaining temperatures between 40-60°C. The technology demonstrates improved safety profiles and reduced byproduct formation compared to conventional batch reactors.

Semi-batch reactor configurations with split heating and cooling capabilities provide industrial-scale temperature control [15]. These systems employ separate hot and cold heat transfer fluid streams that can be proportionally mixed to achieve precise temperature control throughout the reaction cycle. This approach accommodates the initial heating requirements for reaction initiation and subsequent cooling needs for exothermic heat removal.

Byproduct Formation and Purification Strategies

Industrial sulfonation processes generate various byproducts that require systematic purification strategies to achieve pharmaceutical-grade product quality. Understanding the formation mechanisms and implementing appropriate purification methodologies represents a critical aspect of industrial production.

Byproduct Classification and Formation Mechanisms

Sulfone formation constitutes the primary byproduct concern in sulfonation processes, typically representing 1-3% of the total product mixture [10] [16]. These compounds form through over-sulfonation at elevated temperatures exceeding 120°C, particularly when using highly reactive sulfonating agents. The formation mechanism involves the reaction of sulfonic anhydrides with unreacted substrate material [17].

Polysulfonic acid derivatives result from multiple sulfonation events on the benzophenone ring system, contributing 2-5% of typical byproduct mixtures [10]. These compounds form when excess sulfonating agent is present or when reaction times exceed optimal parameters. Prevention strategies include maintaining stoichiometric reagent ratios and precise reaction time control.

Unreacted benzophenone-3 precursor may persist in concentrations of 5-10% when reaction conditions are suboptimal [18]. Incomplete conversion typically results from insufficient reaction time, inadequate temperature control, or catalyst deactivation. Optimal reaction time determination and continuous monitoring prevent this inefficiency.

Advanced Purification Methodologies

Recrystallization techniques represent the primary purification method for sulfone removal, utilizing selective solubility differences between sulisobenzone and sulfone byproducts [1]. Multiple recrystallization cycles from aqueous hydrochloric acid solutions achieve sulfone concentrations below 0.1% in the final product.

Chromatographic separation methods provide high-resolution purification for pharmaceutical-grade applications [19]. High-performance liquid chromatography with appropriate stationary phases enables separation of closely related sulfonation products. Industrial-scale chromatography systems utilize continuous countercurrent processes to achieve economic viability.

Selective precipitation strategies exploit pH-dependent solubility characteristics of polysulfonic acid byproducts [20]. Controlled pH adjustment enables selective removal of multiply sulfonated species while retaining the desired monosulfonic acid product. This approach achieves purification efficiencies exceeding 95% with minimal product loss.

Process Integration and Waste Minimization

Modern industrial processes integrate byproduct recycling strategies to minimize waste generation and improve overall process economics [21] [22]. Sulfone byproducts can be subjected to controlled desulfonation reactions to regenerate benzophenone-3 precursor material for recycle to the primary sulfonation step.

Solvent recovery systems enable recycling of organic solvents used in extraction and purification operations [11]. Distillation-based recovery achieves solvent purities exceeding 99%, enabling direct recycle without quality degradation. This approach reduces both raw material costs and environmental impact.

Heat integration systems capture exothermic heat from sulfonation reactions for use in downstream purification processes requiring thermal energy [23]. This integration improves overall process energy efficiency while reducing cooling requirements for the primary reaction.

Physical Description

Dry Powder
Light tan solid; [Merck Index]

Color/Form

Light-tan powder

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

308.03545927 g/mol

Monoisotopic Mass

308.03545927 g/mol

Heavy Atom Count

21

LogP

log Kow = 0.37 (est)

Decomposition

When heated to decomposition it emits toxic vapors of /sulfur oxides/.

Melting Point

145 °C

UNII

1W6L629B4K

Related CAS

6628-37-1 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 609 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 63 of 609 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 546 of 609 companies with hazard statement code(s):;
H315 (94.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (68.32%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (43.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (56.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sunscreening agents are used to prevent sunburn, actinic keratosis, and premature skin aging and to reduce the incidence of skin cancer.

Therapeutic Uses

Daily use of a sunscreen with a high SPF (greater than 15) on usually exposed skin is recommended for residents of areas of high ... /solar radiation/ who work outdoors or ... /enjoy/ regular outdoor recreation. Daily use of a sunscreen can reduce the cumulative ... /solar/ exposure that causes actinic keratoses and squamous-cell carcinoma.
Sunscreen agents are indicated for the prevention of sunburn. In addition to limiting the skin's exposure to the sun, using sunscreen agents regularly when in the sun may help reduce long-term sun damage such as premature aging of the skin and skin cancer. /Sunscreen agents, topical; Included in US product labeling/

Mechanism of Action

A surface coating of benzophenones decreases the amount of UV radiation absorbed by the skin by limiting the total amount of energy that reaches the skin. Benzophenone sunscreens, applied topically, protect the skin from these harmful effects of ultraviolet light by chemically absorbing light energy (photons). As this occurs, the benzophenone molecule becomes activated to higher energy levels. As the excited molecule returns to its ground state, the energy is released in the form of thermal energy. The hydroxyl group in the ortho position to the carbonyl group is believed to be a structural requirement for the benzophenones' absorption of UV light. This structural arrangement also contributes to the electronic stability of the molecule. Benzophenones absorb energy throughout the UV range, although the maximum UV absorbance is between 284 and 287 nm for the 2-hydroxybenzophenones.
Benzophenone sunscreens, applied topically, protect the skin from these harmful effects of ultraviolet light by chemically absorbing light energy (photons). As this occurs, the Benzophenone molecule becomes excited to higher energy levels. As the excited molecule returns to its ground state, the energy is released in the form of thermal energy. The hydroxyl group in the ortho position to the carbonyl group is believed to be a structural requirement for the Benzophenones' absorption of UV light. This structural arrangement also contributes to the electronic stability of the molecule. Thus, a surface coating of Benzophenones decreases the amount of UV radiation absorbed by the skin by limiting the total amount of energy that reaches the skin. Benzophenones absorb energy throughout the UV range, though maximum absorbance is between 284 and 287 nm for the 2-hydroxybenzophenones ...
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Vapor Pressure

1.3X10-11 mm Hg at 25 °C (est)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4065-45-6
6628-37-1

Absorption Distribution and Excretion

Does not penetrate the skin to a large degree, but enhances the ability of other chemicals to penetrate.
This drug's main metabolite is excreted in urine conjugated with glucuronic acid. No p-hydroxybenzohydrol was detected in urine or feces, in a study of pharmacokinetics in rats.
Solvents used in sunscreen products affect the stability and binding of the drug to the skin; in general, alcoholic solvents allow for the most rapid and deepest epidermal penetration of sunscreens. It appears that sunscreen agents are absorbed by the intact epidermis to varying degrees. /Sunscreens/

Metabolism Metabolites

Benzophenone's main metabolic pathway in the rabbit is by reduction to benzhydrol. A small amount (1%) is converted to p-hydroxybenzophenone following oral administration to rats.

Wikipedia

Sulisobenzone
Epitizide

Drug Warnings

The manufacturers of sunscreen preparations with propellants warn that concentrating and subsequently inhaling the fumes from these preparations may be harmful or fatal. /Propellants/
Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/
Little information is available regarding the safety of chronic sunscreen usage, but commercially available physical and chemical sunscreens appear to have a low incidence of adverse effects. Derivatives of PABA, benzophenone, cinnamic acid, and salicylate and 2-phenylbenzimidazole-5-sulfonic acid have caused skin irritation including burning, stinging, pruritus, and erythema on rare occasions. /Sunscreens/
Sunscreens should not be used as a means of extending the duration of solar exposure, such as prolonging sunbathing, and should not be used as a substitute for clothing on usually unexposed sites, such as the trunk and buttocks. /Sunscreens/
For more Drug Warnings (Complete) data for SULISOBENZONE (11 total), please visit the HSDB record page.

Use Classification

Cosmetics -> Uv absorber; Uv filter

Methods of Manufacturing

Benzophenone-4 is prepared via sulfonation of Benzophenone-3. The product is purified by precipitation from aqueous HCl, isolated by centrifugation, washed with acidic water, and dried.
Preparation: A.J. Cofrancesco, United Kingdom 1136525 (1968 to GAF)

General Manufacturing Information

Plastics Material and Resin Manufacturing
Synthetic Rubber Manufacturing
Benzenesulfonic acid, 5-benzoyl-4-hydroxy-2-methoxy-: ACTIVE
The FDA Panel on Review of Topical Analgesics has proposed that Benzophenones-3, -4, and -8 are safe and effective as active ingredients in sunscreens for over-the-counter (OTC) use at the following concentrations: Benzophenone-3, 2%-6%; Benzophenone-4, 5%-10%; and Benzophenone-8, 3%. The Panel proposed these concentration limits on a combined safety and efficacy basis (a concentration limit may reflect maximum efficacy and not necessarily an indication of toxicity at a higher concentration).
Sunscreens are available in a variety of dosage forms and formulations. ... Because these formulations frequently change and the manufacturers often are reluctant to reveal specific ingredients in their formulations, a listing of commercially available sunscreens is not included in this monograph. /Sunscreens/

Analytic Laboratory Methods

Analyte: sulisobenzone; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: sulisobenzone; matrix: chemical purity; procedure: dissolution in water; addition of dehydrated isopropyl alcohol; potentiometric titration with tetrabutylammonium hydroxide to two endpoints

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Store under inert gas. Keep in a dry place.
Store below 40 °C (104 °F), preferably between 15 and 30 deg. C (59 and 86 deg. F), unless otherwise specified by manufacturer. /Sunscreen agents, topical/

Interactions

Agricultural workers are encouraged to use sunscreen to decrease the risk of UV-related skin cancer. Our previous studies have shown certain commercial sunscreens to be penetration enhancers. The focus of this project is to determine whether active ingredients in sunscreen formulations (i.e., the UV absorbing components and insect repellants for the sunscreen/bug repellant combinations) also act as dermal penetration enhancers for herbicides in vitro. The total percentages of 2,4-dichlorophenoxyacetic acid (2,4-D) penetrating through hairless mouse skin in 24 h ranged from 54.9 +/- 4.7 for the no sunscreen control to 86.9 +/- 2.5 for padimate-o. Of the active ingredients tested (7.5% octyl methoxycinnamate, 7% octocrylene, 0.6% oxybenzone, 5% homosalate, 5% octyl salicylate, 8% padimate-o, 10% sulisobenzone, and 9.5% and 19% N,N-diethyl-m-toluamide [DEET]), all but octocrylene led to a significant increase in total 2,4-D penetration as compared to the control (P < 0.05), and only octocrylene and oxybenzone did not significantly decrease the corresponding lag time. Octyl salicylate (P < 0.01) and octyl methoxycinnimate (P < 0.05) significantly increased the 3H2O penetration across mouse skin, indicating physical damage to the stratum corneum. Additional studies demonstrated that the penetration enhancement seen across hairless mouse skin also occurred with human skin. Thus, the active ingredients of sunscreen formulations enhance dermal penetration of the moderately lipophilic herbicide 2,4-D.
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Beel R, Lutke Eversloh C, Ternes TA: Biotransformation of the UV-filter sulisobenzone: challenges for the identification of transformation products. Environ Sci Technol. 2013 Jul 2;47(13):6819-28. doi: 10.1021/es400451w. Epub 2013 Jun 19. [PMID:23815618]
Seto Y, Ohtake H, Kato M, Onoue S: Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. J Pharmacol Exp Ther. 2015 Aug;354(2):195-202. doi: 10.1124/jpet.115.223644. Epub 2015 May 27. [PMID:26016852]
Heurung AR, Raju SI, Warshaw EM: Benzophenones. Dermatitis. 2014 Jan-Feb;25(1):3-10. doi: 10.1097/DER.0000000000000025. [PMID:24407064]
Sulsibenzone
SULISOBENZONE
Sulisobezone, U.S. Pharmacopoeia Monograph
FDA - CFR - Code of Federal Regulations Title 21: PART 352 -- SUNSCREEN DRUG PRODUCTS FOR OVER-THE-COUNTER HUMAN USE [STAYED INDEFINITELY]
ECHA Sulisobenzone toxicity study
Sulisobenzone, Daily Med Search
Benzophenone
Benzophenone, science direct
DermNet NZ: Benzophenone Allergy

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